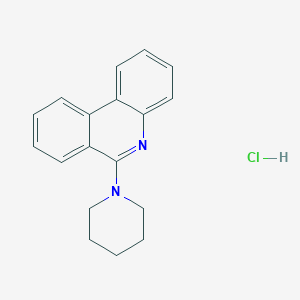![molecular formula C18H33ClN2O B5123342 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride](/img/structure/B5123342.png)
2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride, also known as memantine hydrochloride, is a medication used to treat Alzheimer's disease. This compound was first synthesized in 1968 and has since gained popularity due to its effectiveness in treating Alzheimer's disease.
Mechanism of Action
Memantine hydrochloride works by blocking the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in the transmission of signals between neurons, and overactivity of these receptors can lead to neuronal damage. By blocking NMDA receptor activity, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride can protect neurons from damage and improve cognitive function.
Biochemical and physiological effects:
Memantine hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to blocking NMDA receptor activity, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride in lab experiments is its well-established mechanism of action. Additionally, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride has been extensively studied for its use in Alzheimer's disease treatment, making it a widely recognized and accepted compound in the field. However, one limitation of using 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of experimental subjects.
Future Directions
There are several potential future directions for research on 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride. One area of interest is the use of 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride on cognitive function and neuronal health. Finally, the development of new formulations of 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride that improve its bioavailability and reduce potential toxicity could lead to improved treatment options for patients with neurological disorders.
Synthesis Methods
The synthesis of 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride involves the reaction of 1-adamantylamine with ethyl chloroacetate to form N-(1-adamantyl) ethyl acetamide. This intermediate compound is then reacted with diethylamine to form the final product, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide. The final product is then converted to the hydrochloride salt form by reacting it with hydrochloric acid.
Scientific Research Applications
Memantine hydrochloride has been extensively studied for its use in Alzheimer's disease treatment. Studies have shown that 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride can improve cognitive function and reduce the rate of decline in patients with Alzheimer's disease. Additionally, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride has been studied for its potential use in treating other neurological disorders such as Parkinson's disease and multiple sclerosis.
properties
IUPAC Name |
2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O.ClH/c1-3-20(4-2)6-5-19-17(21)13-18-10-14-7-15(11-18)9-16(8-14)12-18;/h14-16H,3-13H2,1-2H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCPXPLNXSGUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5123264.png)
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)


![ethyl [5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5123300.png)

![1-(4-fluorobenzyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123312.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123332.png)
![ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5123353.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5123361.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123365.png)


![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)